Allyl thiohexanoate
Description
Properties
CAS No. |
156420-69-8 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.286 |
IUPAC Name |
S-prop-2-enyl hexanethioate |
InChI |
InChI=1S/C9H16OS/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
AAZYSSVFOKJVHU-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)SCC=C |
Synonyms |
ALLYLTHIOHEXANOATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of this compound and Related Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| This compound | 156420-69-8 | C₉H₁₄OS | 170.27 | Thioester, Allyl | Flavoring, Fragrances |
| Allyl thiopropionate | 41820-22-8 | C₆H₁₀OS | 130.21 | Thioester, Allyl | Flavoring agent |
| Allyl tiglate | 7493-71-2 | C₈H₁₂O₂ | 140.18 | Ester, Allyl | Fragrances, Cosmetics |
| Allyl valerate | 6321-45-5 | C₈H₁₄O₂ | 142.20 | Ester, Allyl | Food additives |
| 2-Methyl-1-methylthio-2-butene | N/A | C₆H₁₀S | 114.21 | Thioether, Alkene | Chemical intermediates |
Key Observations :
- Thioesters vs. Esters: this compound and Allyl thiopropionate (thioesters) exhibit higher molecular weights and distinct sulfur-related reactivity compared to oxygen-based esters like Allyl tiglate and Allyl valerate.
- Spectral Data: this compound’s ¹H-NMR spectrum shows characteristic allyl proton signals (δ 5.8–5.2 ppm) and a thioester carbonyl peak (IR ~1670 cm⁻¹), whereas 2-Methyl-1-methylthio-2-butene displays additional ¹³C-NMR signals for its thioether and branched alkene groups .
Key Observations :
- This compound and related thioesters (e.g., S-methyl propanethioate) share a NOEL of 6.5 mg/kg bw/day, indicating low toxicity and high safety margins (>3 million) for use in food .
- In contrast, non-thioester allyl derivatives like allyl bromide exhibit direct mutagenicity due to their alkylating properties, highlighting the critical role of the thioester group in reducing toxicity .
Q & A
Q. What spectroscopic techniques are recommended for characterizing Allyl thiohexanoate, and what key spectral markers should researchers prioritize?
this compound can be characterized using 1H-NMR, IR, and mass spectrometry (MS) . Key markers include:
- 1H-NMR : Look for signals corresponding to the allyl group (δ 5.0–5.3 ppm for CH₂=CH-CH₂-S) and the hexanoyl moiety (δ 2.5–2.8 ppm for S-CO-CH₂).
- IR : A strong absorption band near 1680–1700 cm⁻¹ indicates the thioester (C=S) group.
- MS : The molecular ion peak ([M⁺]) at m/z 158 and fragments like [CH₂=CH-CH₂-S⁺] (m/z 73) confirm the structure . Methodological Tip: Use deuterated chloroform (CDCl₃) as the solvent for NMR to avoid proton interference.
Q. How can researchers synthesize this compound with high purity, and what are common side reactions to mitigate?
A standard synthesis involves the reaction of hexanoyl chloride with allyl mercaptan in anhydrous dichloromethane, catalyzed by triethylamine. Key steps:
- Maintain a temperature of 0–5°C to minimize hydrolysis of the acyl chloride.
- Purify via vacuum distillation (boiling point ~110–115°C) to isolate the product. Common Side Reactions: Formation of disulfides (from oxidation of allyl mercaptan) or thioester hydrolysis under acidic conditions. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?
Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?
Design a multifactorial stability assay :
- pH Range : Test stability in buffers (pH 3–9) at 25°C and 40°C.
- Analytical Endpoints : Monitor degradation via HPLC-MS for hydrolyzed products (e.g., hexanoic acid and allyl disulfide).
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Key Finding: this compound is prone to hydrolysis above pH 7, requiring stabilization with antioxidants like BHT in alkaline formulations .
Q. How can researchers differentiate this compound from structurally similar thioesters (e.g., S-methyl thiohexanoate) in complex matrices?
Employ chromatography coupled with tandem MS (LC-MS/MS) :
- Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid).
- Leverage fragmentation patterns : this compound shows a distinct [M+H]+ ion at m/z 159 and a fragment at m/z 85 (CH₂=CH-CH₂-S⁺), absent in methyl analogs .
- Apply principal component analysis (PCA) to spectral data to cluster compounds by structural features .
Data Analysis & Interpretation Challenges
Q. What statistical approaches are recommended for reconciling contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in this compound studies?
- Perform meta-analysis of dose-response curves across studies to identify concentration-dependent effects.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed discrepancies.
- Validate hypotheses via in vitro assays (e.g., DPPH radical scavenging for antioxidants; ROS detection kits for pro-oxidant activity) .
Q. How can researchers optimize reaction yields in this compound synthesis while minimizing toxic byproducts?
- Apply Design of Experiments (DoE) to optimize parameters (e.g., molar ratio, temperature, catalyst amount).
- Use green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent.
- Monitor byproducts (e.g., allyl disulfide) via GC-MS and implement real-time reaction quenching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
